Methyl 2-hydroxy-3-propionylbenzoate
Overview
Description
Methyl 2-hydroxy-3-propionylbenzoate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by its white to yellow solid form or colorless to yellow liquid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-propionylbenzoate typically involves the esterification of 2-hydroxy-3-propionylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-propionylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-propionylbenzoic acid.
Reduction: Formation of 2-hydroxy-3-propionylbenzyl alcohol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-hydroxy-3-propionylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-propionylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can act as a substrate for enzymes, facilitating the formation of key intermediates in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Similar structure but lacks the propionyl group.
Methyl 3-hydroxy-2-propionylbenzoate: Isomer with different positioning of the hydroxyl and propionyl groups.
Ethyl 2-hydroxy-3-propionylbenzoate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-hydroxy-3-propionylbenzoate is unique due to the presence of both hydroxyl and propionyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-hydroxy-3-propanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVWANOISVHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447677 | |
Record name | Methyl 2-hydroxy-3-propionylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-30-2 | |
Record name | Methyl 2-hydroxy-3-propionylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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